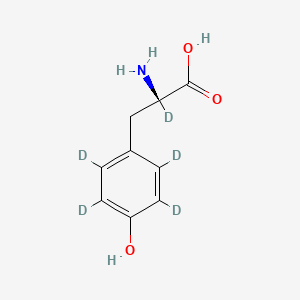
L-Tyrosine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine-d5 is a deuterium-labeled form of L-Tyrosine, an aromatic, non-essential amino acid. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study metabolic pathways and protein synthesis due to its stable isotope labeling, which allows for precise tracking in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine-d5 typically involves the incorporation of deuterium into the L-Tyrosine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). This process can be facilitated by using a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to produce L-Tyrosine, which is then subjected to deuterium exchange reactions. This method is advantageous due to its scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosine-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to L-DOPA (L-3,4-dihydroxyphenylalanine) using tyrosine hydroxylase.
Decarboxylation: Formation of tyramine via tyrosine decarboxylase.
Substitution: Mannich-type reactions for bioconjugation.
Common Reagents and Conditions
Oxidation: Tyrosine hydroxylase, tetrahydrobiopterin, O2, and Fe2+ as cofactors.
Decarboxylation: Tyrosine decarboxylase enzyme.
Substitution: Formaldehyde and secondary amines for Mannich reactions
Major Products
L-DOPA: A precursor to neurotransmitters dopamine, norepinephrine, and epinephrine.
Tyramine: A biogenic amine involved in neurotransmission.
Bioconjugates: Modified proteins for therapeutic and diagnostic applications.
Aplicaciones Científicas De Investigación
L-Tyrosine-d5 is extensively used in various fields of scientific research:
Chemistry: Studying metabolic pathways and enzyme kinetics using stable isotope labeling.
Biology: Investigating protein synthesis and degradation.
Medicine: Researching neurological disorders by tracking neurotransmitter synthesis.
Industry: Producing labeled compounds for pharmaceutical development and quality control .
Mecanismo De Acción
L-Tyrosine-d5 exerts its effects by participating in the same biochemical pathways as L-Tyrosine. It is hydroxylated to L-DOPA by tyrosine hydroxylase, which is then decarboxylated to dopamine. Dopamine can further be converted to norepinephrine and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and stress responses .
Comparación Con Compuestos Similares
L-Tyrosine-d5 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
L-Phenylalanine: A precursor to L-Tyrosine.
L-DOPA: A direct product of L-Tyrosine hydroxylation.
Tyramine: A decarboxylation product of L-Tyrosine.
This compound stands out for its application in stable isotope labeling, providing a valuable tool for researchers in various scientific disciplines.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
186.22 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-deuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,8D |
Clave InChI |
OUYCCCASQSFEME-DINGIVGRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C[C@@]([2H])(C(=O)O)N)[2H])[2H])O)[2H] |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)







![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)




